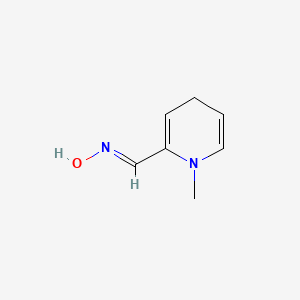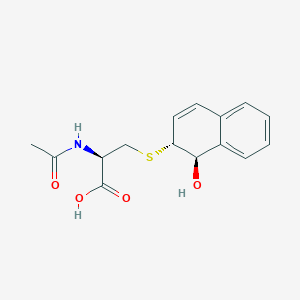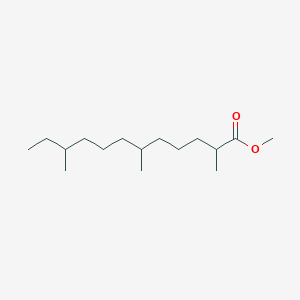
Formyl 2,6,10-trimethyl-dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formyl 2,6,10-trimethyl-dodecanoate is a sesquiterpenoid.
Aplicaciones Científicas De Investigación
Combustion Properties
- 2,6,10-trimethyl dodecane has been studied as a synthetic fuel candidate, particularly for its combustion characteristics. Experiments have shown that its Derived Cetane Number (DCN) and Hydrogen/Carbon (H/C) ratio are close to those of synthetic aviation fuels, making it a promising alternative for aviation kerosene or diesel due to its lower freezing point and higher cetane number (Won et al., 2014).
Chemical Kinetic Modeling
- A comprehensive chemical kinetic model for 2,6,10-trimethyl dodecane has been developed, providing insights into its potential for designing and optimizing internal combustion engines and propulsion systems. This model has been validated against experimental data including ignition delay time, flow reactor, and laminar flame speeds (Yu, Gou, & Yu, 2020).
Occurrence in Natural Sources
- 2,6,10-trimethyl-7-(3-methylbutyl)-dodecane and related hydrocarbons have been identified in the green alga Enteromorpha prolifera and various marine sediments. These findings suggest a potential algal origin for some highly branched sedimentary compounds (Rowland et al., 1985).
Potential in Thermal Heat Storage
- Research has explored the use of compounds like dodecanol, which are structurally similar to Formyl 2,6,10-trimethyl-dodecanoate, for preparing composite phase change materials (PCM) for thermal heat storage in buildings. This could significantly impact energy consumption in buildings (Memon et al., 2013).
Propiedades
Fórmula molecular |
C16H32O2 |
|---|---|
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
methyl 2,6,10-trimethyldodecanoate |
InChI |
InChI=1S/C16H32O2/c1-6-13(2)9-7-10-14(3)11-8-12-15(4)16(17)18-5/h13-15H,6-12H2,1-5H3 |
Clave InChI |
CYGVOXJONVUXQO-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCC(C)CCCC(C)C(=O)OC |
SMILES canónico |
CCC(C)CCCC(C)CCCC(C)C(=O)OC |
Sinónimos |
methyl 2,6,10-trimethyldodecanoate methyl TMDD |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



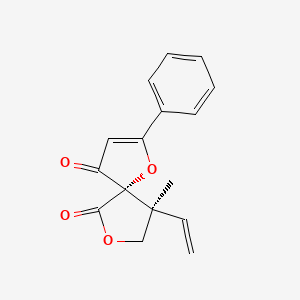
![4-dimethylamino-N-[5-(2-mercaptoacetylamino)pentyl]benzamide](/img/structure/B1245912.png)
![Imidazo[1,2-A]pyridin-2-amine](/img/structure/B1245913.png)
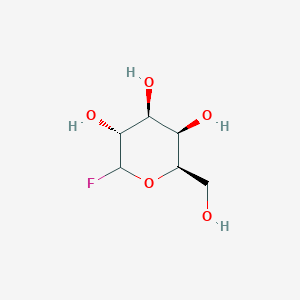
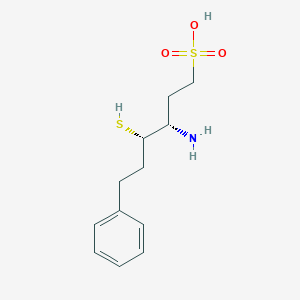
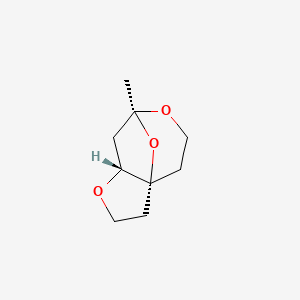
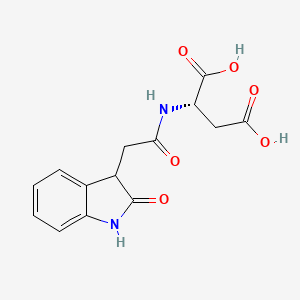
![methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate;hydrochloride](/img/structure/B1245924.png)
![(4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol](/img/structure/B1245926.png)
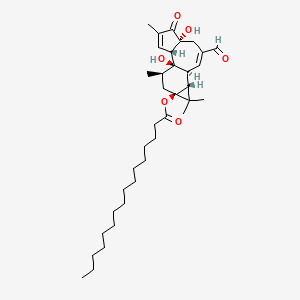
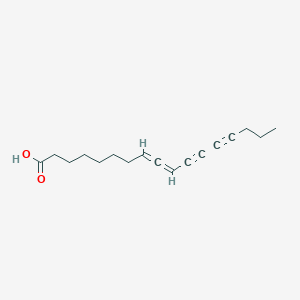
![4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid](/img/structure/B1245929.png)
